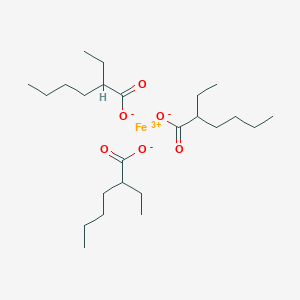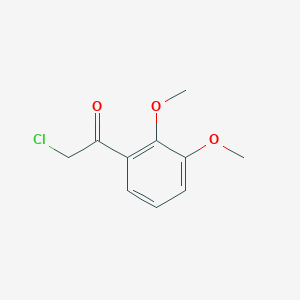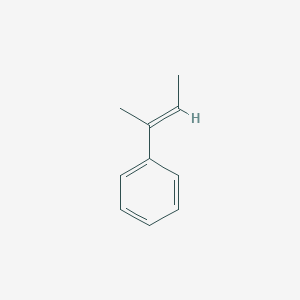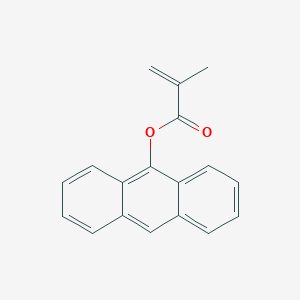
9-anthryl methacrylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mechanism of Action
Target of Action
Anthracen-9-yl 2-methylprop-2-enoate is a derivative of anthracene, a polycyclic aromatic hydrocarbon Anthracene derivatives have been studied for their potential applications in organic light-emitting diodes (oleds) .
Mode of Action
Anthracene derivatives are known to interact with their targets through π-π stacking interactions . These interactions are crucial for the optical properties of these compounds, which make them suitable for use in OLEDs .
Biochemical Pathways
Anthracene derivatives are known to affect the photophysical properties of materials, influencing their absorption and emission spectra .
Pharmacokinetics
It is known that the compound has a predicted boiling point of 4516±120 °C and a predicted density of 1175±006 g/cm3 .
Result of Action
Anthracene derivatives have been shown to exhibit high thermal stability and blue emission with a high quantum yield . These properties make them suitable for use in OLEDs .
Action Environment
The action of Anthracen-9-yl 2-methylprop-2-enoate can be influenced by environmental factors such as temperature and light exposure. For instance, the thermal stability of anthracene derivatives can affect their performance in OLEDs . Additionally, their optical properties can be influenced by the presence of different substituents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-anthryl methacrylate typically involves the esterification of anthracene-9-methanol with methacrylic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid, and the reaction mixture is heated under reflux conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as recrystallization and chromatography is common to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
9-anthryl methacrylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form anthraquinone derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The aromatic ring of anthracene can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often involve reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Anthraquinone derivatives.
Reduction: Anthracen-9-yl methanol.
Substitution: Various substituted anthracene derivatives.
Scientific Research Applications
9-anthryl methacrylate has a wide range of applications in scientific research:
Chemistry: Used as a monomer in the synthesis of polymers with unique optical properties.
Biology: Employed in the development of fluorescent probes for biological imaging.
Medicine: Investigated for its potential use in drug delivery systems.
Comparison with Similar Compounds
Similar Compounds
- 9-(4-Phenyl)anthracene
- 9-(4-Phenylethynyl)anthracene
- 9,10-Bis(phenylethynyl)anthracene
Uniqueness
9-anthryl methacrylate is unique due to its combination of an anthracene moiety with a methacrylate ester group. This structure imparts specific photophysical properties, making it suitable for applications in advanced materials and biological imaging .
Properties
IUPAC Name |
anthracen-9-yl 2-methylprop-2-enoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14O2/c1-12(2)18(19)20-17-15-9-5-3-7-13(15)11-14-8-4-6-10-16(14)17/h3-11H,1H2,2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZFRHFIPBWCCMP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OC1=C2C=CC=CC2=CC3=CC=CC=C31 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
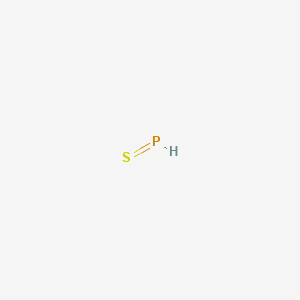
![6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazol-6-ol](/img/structure/B127623.png)
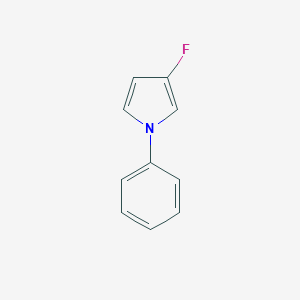
![(5Z)-5-[(2Z)-2-[1-[(E)-6,7-dihydroxy-6-methylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B127627.png)
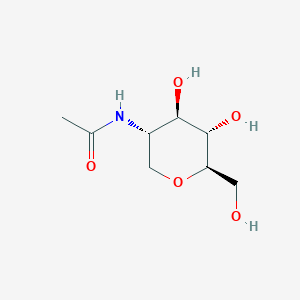
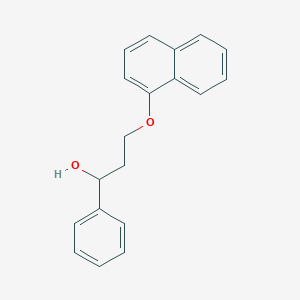
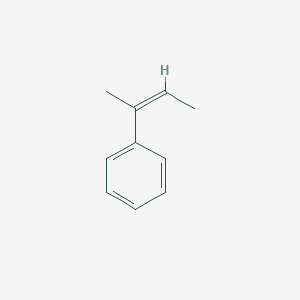

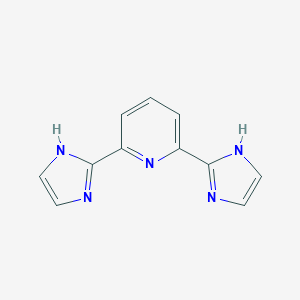
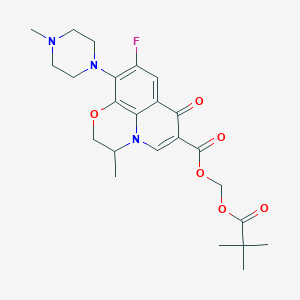
![(R)-(-)-2-[Hydroxy(diphenyl)methyl]-1-methylpyrrolidine](/img/structure/B127651.png)
